molecular formula C6H4Br2N4 B13614343 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13614343
M. Wt: 291.93 g/mol
InChI Key: AMRRYOOFYZFTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms at positions 6 and 8, along with an amino group at position 2, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods: The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of bromine atoms at positions 6 and 8, which significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4Br2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)

InChI Key

AMRRYOOFYZFTIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.